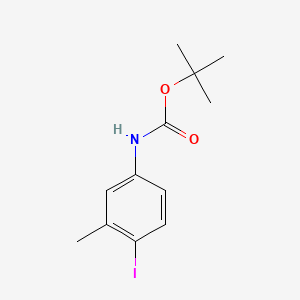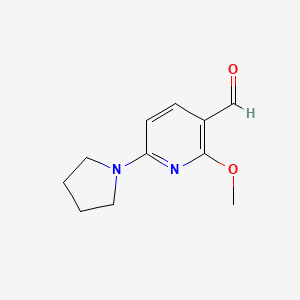
2-Amino-6-(Trifluorométhoxy)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(Trifluoromethoxy)phenol is an organic compound characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the sixth position on a phenol ring
Applications De Recherche Scientifique
2-Amino-6-(Trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
The primary target of 2-Amino-6-(Trifluoromethoxy)phenol is voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for compounds with neuroprotective effects .
Mode of Action
2-Amino-6-(Trifluoromethoxy)phenol and its derivatives, particularly benzamide derivatives, have been shown to antagonize voltage-dependent sodium channel currents . This means that they inhibit the function of these channels, reducing the flow of sodium ions through the channels . This can lead to a decrease in the excitability of neurons, which may contribute to the compound’s neuroprotective effects .
Biochemical Pathways
It is known that the compound has a low binding affinity forGABA and NMDA receptors . These receptors are involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of synaptic plasticity .
Result of Action
The antagonism of voltage-dependent sodium channels by 2-Amino-6-(Trifluoromethoxy)phenol can lead to a decrease in neuronal excitability . This could potentially protect neurons from damage caused by excessive excitation, such as that seen in neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
2-Amino-6-(Trifluoromethoxy)phenol and its derivatives have been shown to antagonize voltage-dependent Na+ channel currents . This suggests that they could be exploited as new inhibitors of these channels. Moreover, all compounds possess low binding affinity for GABA and NMDA receptors .
Cellular Effects
The ability of 2-Amino-6-(Trifluoromethoxy)phenol to antagonize voltage-dependent Na+ channel currents suggests that it could have significant effects on cellular function . By inhibiting these channels, it could potentially alter cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to antagonize voltage-dependent Na+ channel currents . This suggests that it may exert its effects at the molecular level by binding to these channels and inhibiting their function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(Trifluoromethoxy)phenol typically involves the reaction of 4-(Trifluoromethoxy)aniline with potassium cyanate in the presence of bromine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-(Trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Comparaison Avec Des Composés Similaires
- 2-Amino-6-(Trifluoromethoxy)benzoxazole
- 2-Amino-6-(Trifluoromethoxy)benzothiazole
- 2-Amino-6-(Trifluoromethoxy)benzamide
Comparison: 2-Amino-6-(Trifluoromethoxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-6-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCLVKCMZDKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














